molecular formula C24H34O7 B2493569 rabdoternin C CAS No. 128887-82-1

rabdoternin C

Cat. No.: B2493569
CAS No.: 128887-82-1
M. Wt: 434.529
InChI Key: ZPDVFDNDMSYUSR-WLMSFTOLSA-N
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Description

Rabdoternin C is a naturally occurring ent-kaurane diterpenoid with the molecular formula C24H34O7. It is known for its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound has attracted significant attention due to its potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rabdoternin C involves multiple steps, starting from simpler diterpenoid precursorsCommon reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for the reduction of intermediate compounds .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production processes in the future .

Chemical Reactions Analysis

Types of Reactions

Rabdoternin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, diols, and halogenated compounds .

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity of ent-kaurane diterpenoids.

    Biology: Investigated for its role in inhibiting specific biological pathways, such as the Wnt signaling pathway.

    Medicine: Explored for its anticancer properties, particularly in colon and lung cancer research.

Mechanism of Action

Rabdoternin C exerts its effects primarily through the inhibition of the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with cancer. This compound inhibits the pathway by preventing the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are essential for cell cycle progression and survival .

Comparison with Similar Compounds

Rabdoternin C is part of a family of ent-kaurane diterpenoids, which includes compounds like rabdoternin B and maoecrystal I. These compounds share a similar core structure but differ in the functional groups attached to the core. This compound is unique due to its specific hydroxyl and epoxy group arrangement, which contributes to its distinct biological activity .

List of Similar Compounds

This compound stands out among these compounds for its potent inhibition of the Wnt signaling pathway and its selective cytotoxicity towards cancer cells, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7-acetyloxy-9,18-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7/c1-12-15-7-8-16-22-10-6-9-21(4,5)17(22)20(31-14(3)26)24(28,29-11-22)23(16,18(15)27)19(12)30-13(2)25/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23+,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVFDNDMSYUSR-WLMSFTOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCCC23COC1(C45C3CCC(C4O)C(=C)C5OC(=O)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@]3(CCCC2(C)C)CO[C@@]1([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)[C@H]5OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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